Uridine, 2'-(butylamino)-2',3'-dideoxy-5-methyl-
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Overview
Description
Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- is a synthetic nucleoside analog Nucleosides are essential components of nucleic acids, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- typically involves the modification of the uridine molecule. One common method includes the introduction of a butylamino group at the 2’ position and the removal of hydroxyl groups at the 2’ and 3’ positions. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications. For example, the cyclisation of 2’-α-C-carboxymethyl-2’-deoxyuridine in acetic acid–methanol can be used to prepare intermediates that are further modified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Specific oxidizing agents can be used to introduce functional groups or modify existing ones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents can be used to convert certain functional groups into others.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols.
Scientific Research Applications
Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Industry: Used in the development of new materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can compete with natural nucleosides for incorporation into DNA and RNA, potentially leading to the disruption of nucleic acid synthesis and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- can be compared with other nucleoside analogs, such as:
2’,3’-Dideoxyuridine: Lacks hydroxyl groups at the 2’ and 3’ positions, similar to the compound .
5-Methyluridine: Contains a methyl group at the 5’ position, similar to the compound .
2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 2’ position instead of a butylamino group.
The uniqueness of uridine, 2’-(butylamino)-2’,3’-dideoxy-5-methyl- lies in its specific modifications, which confer distinct chemical and biological properties .
Properties
CAS No. |
134935-10-7 |
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Molecular Formula |
C14H23N3O4 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-(butylamino)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O4/c1-3-4-5-15-11-6-10(8-18)21-13(11)17-7-9(2)12(19)16-14(17)20/h7,10-11,13,15,18H,3-6,8H2,1-2H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |
InChI Key |
HHHGOXUFXPIQGB-DMDPSCGWSA-N |
Isomeric SMILES |
CCCCN[C@@H]1C[C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)CO |
Canonical SMILES |
CCCCNC1CC(OC1N2C=C(C(=O)NC2=O)C)CO |
Origin of Product |
United States |
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